molecular formula C21H23NO2 B562226 N-Desmethylcarboxy Terbinafine-d7 Methyl Ester CAS No. 1185245-14-0

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester

Cat. No.: B562226
CAS No.: 1185245-14-0
M. Wt: 328.463
InChI Key: PCCGSUPPZURIDM-YPEAPPCBSA-N
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Description

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is a deuterium-labeled compound used primarily in scientific research. It is a derivative of Terbinafine, an antifungal medication. The compound has a molecular formula of C21H16D7NO2 and a molecular weight of 328.46 . It is often utilized in the study of metabolic pathways and drug interactions due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester involves multiple steps, starting from the parent compound Terbinafine. The process includes deuterium exchange reactions to introduce deuterium atoms into the molecule. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is produced under controlled conditions to ensure the incorporation of deuterium atoms at specific positions .

Chemical Reactions Analysis

Types of Reactions

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is widely used in various fields of scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Terbinafine and its metabolites.

    Biology: The compound is employed in metabolic studies to trace the pathways of Terbinafine in biological systems.

    Medicine: It aids in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Terbinafine.

    Industry: The compound is used in the development of new antifungal agents and in quality control processes

Mechanism of Action

The mechanism of action of N-Desmethylcarboxy Terbinafine-d7 Methyl Ester involves its interaction with fungal cell membranes. It inhibits the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the accumulation of squalene and a decrease in ergosterol, disrupting cell membrane integrity and ultimately causing fungal cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in various analytical techniques, providing valuable insights into the pharmacokinetics and dynamics of Terbinafine .

Properties

IUPAC Name

methyl (E)-7-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methylamino]-2,2-dimethylhept-5-en-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-21(2,20(23)24-3)14-7-4-8-15-22-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,22H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCGSUPPZURIDM-YPEAPPCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661895
Record name Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185245-14-0
Record name Methyl (5E)-2,2-dimethyl-7-({[(~2~H_7_)naphthalen-1-yl]methyl}amino)hept-5-en-3-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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